cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride
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Overview
Description
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride: is a heterocyclic compound that features a pyridine ring fused to an octahydropyrrolo[3,4-c]pyrrole structure. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride typically involves the cyclization of appropriate precursors. One method involves the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine, followed by conversion to 2,3-dihalomethylpyridine using halogenated sulfoxide. The cyclization reaction is then carried out in the presence of an alkali metal salt of iodine as a catalyst, resulting in the formation of the desired pyrrolo[3,4-c]pyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yields and purity. The steps include reduction, halogenation, cyclization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyrrole scaffold .
Scientific Research Applications
cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, in the brain. This binding modulates the receptor’s activity, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability .
Comparison with Similar Compounds
- cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole Dihydrochloride
- tert-butyl cis-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- cis-Octahydro-pyrrolo[3,4-c]pyridine Dihydrochloride
Comparison: cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to its specific pyridine substitution, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher affinity for nicotinic acetylcholine receptors and exhibits a broader range of biological activities .
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
(3aR,6aS)-5-pyridin-3-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-3-1)14-7-9-4-13-5-10(9)8-14/h1-3,6,9-10,13H,4-5,7-8H2/t9-,10+ |
InChI Key |
KOMXDDRATCALPT-AOOOYVTPSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=CC=C3 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CN=CC=C3 |
Origin of Product |
United States |
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